N-(cyclohexylmethyl)-1H-indol-6-amine
Description
N-(cyclohexylmethyl)-1H-indol-6-amine is an indole derivative featuring a cyclohexylmethyl group attached to the primary amine at position 6 of the indole ring. The cyclohexylmethyl substituent distinguishes this compound from simpler indol-6-amine analogs, conferring unique physicochemical properties such as increased lipophilicity and steric bulk.
Properties
CAS No. |
1239447-38-1 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228 |
Synonyms |
N-(cyclohexylmethyl)-1H-indol-6-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below summarizes key structural differences between N-(cyclohexylmethyl)-1H-indol-6-amine and related indole derivatives:
Physicochemical Properties
- Lipophilicity: The cyclohexylmethyl group significantly increases logP compared to 6-aminoindole (predicted logP ~3.5 vs.
- Steric Effects : The bulky cyclohexylmethyl group may hinder interactions with flat binding pockets, unlike smaller substituents such as methyl or methoxy groups .
- Synthetic Accessibility : Introducing the cyclohexylmethyl group requires specialized alkylation conditions, whereas N-methylation (e.g., ) is more straightforward .
Pharmacological Implications
For example:
- 5-Methoxy-1H-indol-6-amine () may exhibit enhanced receptor affinity due to the electron-donating methoxy group.
- N-(2-Phenylethyl)-1H-indol-5-amine () demonstrates how aromatic substituents can modulate selectivity for 5-HT receptor subtypes.
- The cyclohexylmethyl group in the target compound could confer prolonged half-life via increased metabolic stability, as seen in cyclohexyl-containing cannabinoids (e.g., MDMB-CHMINACA in ) .
Analytical Characterization
- NMR and Mass Spectrometry : Critical for confirming substitution patterns. For example, 5-methoxy-1H-indol-6-amine () is analyzed via LCMS and NMR, while the target compound would require similar methods .
- Chromatography : HPLC and GC-MS are standard for purity assessment, as applied to 2-(6-methoxy-1H-indol-3-yl)-N-methylethan-1-amine () .
Q & A
Basic: What are the established synthetic routes for N-(cyclohexylmethyl)-1H-indol-6-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from indole derivatives. A plausible route includes:
- Step 1: Functionalization of 1H-indol-6-amine via alkylation or nucleophilic substitution. For example, reacting 1H-indol-6-amine with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the cyclohexylmethyl group .
- Step 2: Purification using column chromatography or recrystallization to isolate the target compound. Solvent selection (e.g., dichloromethane/hexane mixtures) and reaction temperature (40–60°C) are critical for yield optimization .
- Validation: Confirm structure via (e.g., characteristic indole NH proton at δ 10–12 ppm) and mass spectrometry (expected molecular ion peak at m/z ~242.3) .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (C₁₅H₂₀N₂) with <5 ppm error .
- Infrared (IR) Spectroscopy: Detect NH stretching (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Basic: How should researchers handle stability and storage of this compound?
Methodological Answer:
- Stability: The compound is sensitive to light and moisture. Store under inert gas (argon/nitrogen) at −20°C in amber vials .
- Decomposition Risks: Monitor for color changes (yellowing indicates oxidation). Use TLC or HPLC to assess purity over time .
- Safety: While no GHS hazards are reported for similar indole amines, assume standard precautions (gloves, fume hood) due to limited toxicity data .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
Key parameters include:
-
Catalyst Screening: Test palladium or copper catalysts for coupling reactions. For example, Pd(OAc)₂ with Xantphos ligand may enhance C–N bond formation .
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of indole intermediates, while toluene may reduce side reactions .
-
Temperature Control: Lower temperatures (0–25°C) minimize decomposition; microwave-assisted synthesis could reduce reaction time .
-
Workflow Example:
Parameter Test Range Optimal Value Temperature 0–80°C 50°C Catalyst Loading 1–10 mol% 5 mol% Reaction Time 2–24 h 12 h
Advanced: What computational methods are suitable for studying its reactivity or interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on the cyclohexyl group’s role in hydrophobic binding .
- Case Study: For the analogous imine (E)-N-(cyclohexylmethyl)-1-phenylpropan-1-imine, DFT revealed stabilization via conjugation between the indole ring and cyclohexyl group .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Derivatization: Synthesize analogs with modified substituents (e.g., halogenation at indole positions 4 or 5) to assess impact on bioactivity .
- Biological Assays:
- In vitro: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with parent compounds .
- Enzyme Inhibition: Screen for kinase or protease inhibition, leveraging indole’s affinity for ATP-binding pockets .
- Data Interpretation: Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Validate assays under standardized conditions (e.g., cell passage number, serum-free media) .
- Metabolite Profiling: Use LC-MS to identify degradation products that may skew results (e.g., oxidation of the indole ring) .
- Cross-Study Analysis: Compare datasets from PubChem or ChEMBL, adjusting for variables like assay type (binding vs. functional) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
